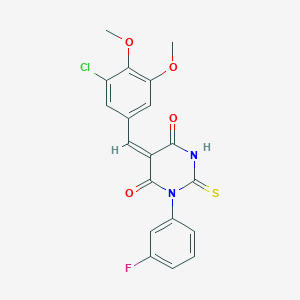![molecular formula C20H17BrN4O3 B286291 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B286291.png)
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione is a chemical compound with potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects and has been studied extensively in the laboratory setting.
作用机制
The mechanism of action of 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione is not fully understood. However, it is believed that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. Additionally, this compound has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
实验室实验的优点和局限性
One advantage of using 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione in lab experiments is its potent anticancer and antimicrobial activity. This compound may be useful for studying the mechanisms of cancer cell growth and the development of new antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
未来方向
There are several future directions for research on 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione. One potential area of research is the development of new anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neuroscience and immunology. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in laboratory settings.
合成方法
The synthesis of 3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione involves the condensation of 4-bromobenzaldehyde and 1,3-dimethyl-2-thioxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with urea and sodium hydroxide to yield the final compound.
科学研究应用
3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione has potential applications in scientific research. This compound has been studied for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its antimicrobial activity and has been shown to exhibit potent activity against various bacterial strains.
属性
分子式 |
C20H17BrN4O3 |
|---|---|
分子量 |
441.3 g/mol |
IUPAC 名称 |
(5E)-3-[(4-bromophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-23-16-8-5-13(10-17(16)24(2)20(23)28)9-15-18(26)25(19(27)22-15)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3,(H,22,27)/b15-9+ |
InChI 键 |
WXCKQKJOHABGKO-OQLLNIDSSA-N |
手性 SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C |
SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C |
规范 SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B286208.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![2-[(4-chlorobenzyl)(phenylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B286210.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![2-(2-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286228.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)
